5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by other names such as 5-(methoxycarbonyl)norpinane-1-carboxylic acid and monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate . This compound is characterized by its bicyclic structure, which includes a methoxycarbonyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 5-(methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include bicyclic compounds and reagents for introducing the methoxycarbonyl and carboxylic acid groups.
Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, nucleophilic substitution can replace the methoxycarbonyl group with other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique bicyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development or as a model compound for studying drug metabolism.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid depends on its interactions with molecular targets and pathways. For example, in biochemical studies, the compound may act as a substrate for enzymes, undergoing specific transformations that provide insights into enzyme function and regulation. The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse interactions with biological molecules, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
5-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a different bicyclic structure but shares the methoxycarbonyl and carboxylic acid functional groups.
5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid: Another similar compound with a different bicyclic framework.
5-(Methoxycarbonyl)bicyclo[4.1.0]heptane-1-carboxylic acid: This compound has a larger bicyclic structure but similar functional groups.
Properties
IUPAC Name |
5-methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHAKHGDPDKVAY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10763275 | |
Record name | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10763275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110371-28-3 | |
Record name | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10763275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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